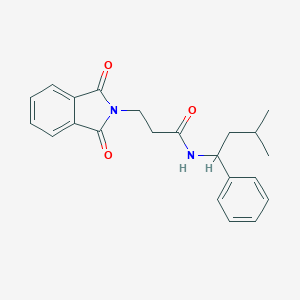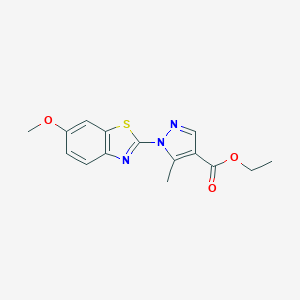![molecular formula C16H11ClN4OS B286687 4-[6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286687.png)
4-[6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both triazole and thiadiazole rings, contributes to its potential as a pharmacologically active agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes:
Starting Materials: 3-chlorobenzohydrazide and 4-methoxybenzohydrazide.
Reaction with Carbon Disulfide: These hydrazides are reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbazates.
Cyclization: The dithiocarbazates are then cyclized using hydrazine hydrate to form the triazolothiadiazole core.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using automated reactors to control temperature, pressure, and reaction time precisely.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to obtain high-purity products.
Scalability: Ensuring the process is scalable by using cost-effective reagents and solvents, and minimizing waste production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents, or alkylating agents, typically in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antifungal studies. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been studied for its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression, suggesting potential therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. It may also find applications in the agricultural sector as a pesticide or herbicide.
作用机制
The mechanism of action of 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) involved in inflammation or topoisomerase involved in DNA replication.
Pathway Modulation: It can modulate signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, altering cellular responses and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 6-(3-Chlorophenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophenyl)-3-(4-hydroxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its potential interactions with biological targets, possibly increasing its efficacy in therapeutic applications compared to its analogs.
This compound’s combination of a chlorophenyl and a methoxyphenyl group within the triazolothiadiazole framework makes it a versatile and valuable molecule for further research and development in various scientific fields.
属性
分子式 |
C16H11ClN4OS |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
6-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-13-7-5-10(6-8-13)14-18-19-16-21(14)20-15(23-16)11-3-2-4-12(17)9-11/h2-9H,1H3 |
InChI 键 |
HSGUXJUUGKRHDO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[1,1'-biphenyl]-4-yl-1-phenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol](/img/structure/B286612.png)


![N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286620.png)

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)





